molecular formula C16H36HgO4P2S4 B12804519 Butyl mercury phosphorodithioate CAS No. 30366-55-3

Butyl mercury phosphorodithioate

Cat. No.: B12804519
CAS No.: 30366-55-3
M. Wt: 683.3 g/mol
InChI Key: ZVVUPFYTWFMHBK-UHFFFAOYSA-L
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Description

Butyl mercury phosphorodithioate is an organomercury compound that contains both mercury and phosphorus atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its ability to form stable complexes and its reactivity with other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl mercury phosphorodithioate typically involves the reaction of butyl mercury chloride with a phosphorodithioate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating and stirring to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperature and pressure conditions, and purification steps to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl mercury phosphorodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) species and phosphorodithioate derivatives.

    Reduction: Reduction reactions can convert the mercury(II) species back to mercury(I) or elemental mercury.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various mercury and phosphorus-containing species, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl mercury phosphorodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of certain industrial chemicals and materials, including lubricants and additives.

Mechanism of Action

The mechanism of action of butyl mercury phosphorodithioate involves its ability to form stable complexes with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their activity. The molecular pathways involved include the binding of the mercury atom to thiol groups in proteins, leading to the formation of stable mercury-thiol complexes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl mercury phosphorodithioate
  • Ethyl mercury phosphorodithioate
  • Phenyl mercury phosphorodithioate

Uniqueness

Butyl mercury phosphorodithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The butyl group can influence the compound’s solubility, stability, and interactions with other chemical species.

Properties

CAS No.

30366-55-3

Molecular Formula

C16H36HgO4P2S4

Molecular Weight

683.3 g/mol

IUPAC Name

dibutoxy-sulfanylidene-sulfido-λ5-phosphane;mercury(2+)

InChI

InChI=1S/2C8H19O2PS2.Hg/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2

InChI Key

ZVVUPFYTWFMHBK-UHFFFAOYSA-L

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Hg+2]

Related CAS

2253-44-3 (Parent)

Origin of Product

United States

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